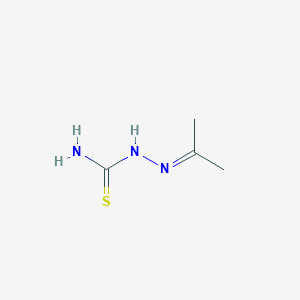

Acetone thiosemicarbazone

Description

Properties

IUPAC Name |

(propan-2-ylideneamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3S/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUDPIIGGVBZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3S | |

| Record name | ACETONE THIOSEMICARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044480 | |

| Record name | Acetone thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetone thiosemicarbazide is a solid. (EPA, 1998), Solid; [CAMEO] White to pale brown solid; [Alfa Aesar MSDS] | |

| Record name | ACETONE THIOSEMICARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone thiosemicarbazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1752-30-3 | |

| Record name | ACETONE THIOSEMICARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-Methylethylidene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1752-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001752303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, 2-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetone thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone thiosemicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONE THIOSEMICARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3U604L47F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETONE THIOSEMICARBAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Acetone thiosemicarbazone synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Acetone Thiosemicarbazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ATSC), a Schiff base ligand, is a versatile compound synthesized through the condensation reaction of acetone and thiosemicarbazide[1][2]. With the molecular formula C₄H₉N₃S, this compound is of significant interest in medicinal and coordination chemistry[1][3]. Thiosemicarbazones, including ATSC, are known to exhibit a wide range of biological activities, such as antiviral, antibacterial, antifungal, and antitumor properties[1][4]. These properties are often attributed to their ability to act as chelating agents, forming stable complexes with various metal ions[1][2]. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction. The process involves the reaction of thiosemicarbazide with acetone, typically in a polar solvent like methanol and catalyzed by a few drops of acid[2].

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established literature methods[2].

-

Dissolution of Thiosemicarbazide : Dissolve thiosemicarbazide (0.01 mol, 0.91 g) in 30 mL of methanol in a round-bottom flask. Gently heat the mixture to 50°C under reflux to ensure complete dissolution.

-

Addition of Reactants : To the clear solution, add a solution of acetone (0.1 mol, 7.3 mL) in 30 mL of methanol. Subsequently, add a few drops of concentrated hydrochloric acid to catalyze the reaction.

-

Reaction : Stir the reaction mixture continuously and maintain the reflux at 60°C for 4 hours.

-

Isolation of Product : After the reaction is complete, reduce the volume of the mixture by solvent evaporation. Cool the concentrated solution in an ice water bath.

-

Purification : The white crystalline product will precipitate out. Collect the solid by filtration, wash it with cold methanol, and dry it in a desiccator.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves analyzing its physical properties and employing various spectroscopic techniques.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid at room temperature[1]. It exhibits slight solubility in water but is more soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO)[1].

| Property | Value | References |

| Molecular Formula | C₄H₉N₃S | [1][3][5][6] |

| Molecular Weight | 131.20 g/mol | [3][5][6][7] |

| Appearance | White crystalline solid | [1][3][5] |

| Melting Point | 172-175 °C | [1][3][6][8] |

| CAS Number | 1752-30-3 | [1][5][6] |

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Caption: Workflow for the spectroscopic characterization of the final product.

1. Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibrations, the azomethine (C=N) group, and the thiocarbonyl (C=S) group are particularly important for identification.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3247 | ν(N-H) | [9] |

| ~1645 | ν(C=N) Azomethine | [4] |

| ~1017 | ν(N-N) | [9] |

| ~781-864 | ν(C=S) Thiocarbonyl | [2][4] |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent like DMSO-d₆.

| Nucleus | Chemical Shift (δ, ppm) | Assignment | References |

| ¹H NMR | 1.95-2.49 | -CH₃ (Methyl protons) | [4] |

| 7.68-7.99 | -NH (Amine proton) | [4] | |

| ¹³C NMR | ~140 | C=N (Azomethine carbon) | [10] |

| ~170-180 | C=S (Thiocarbonyl carbon) | [10] |

3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and study the fragmentation pattern of the compound, further confirming its structure.

| m/z Value | Assignment | Reference |

| 131 | [M]⁺ (Molecular ion) | [7] |

| 116 | [M-CH₃]⁺ | [7] |

| 57 | Fragment | [7] |

Conclusion

The synthesis of this compound via condensation is an efficient and reliable process. The identity and purity of the resulting compound can be unequivocally confirmed through a combination of physical property measurements and comprehensive spectroscopic analysis, including IR, NMR, and Mass Spectrometry. This well-characterized molecule serves as a valuable building block for the development of novel therapeutic agents and coordination complexes, warranting its continued study in the fields of chemistry and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. naturalspublishing.com [naturalspublishing.com]

- 5. labproinc.com [labproinc.com]

- 6. indiamart.com [indiamart.com]

- 7. Acetone thiosemicarbazide | C4H9N3S | CID 2770166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. shubhlifecare.net [shubhlifecare.net]

- 9. Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis of Acetone Thiosemicarbazone Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of acetone thiosemicarbazone (ACTSC) and its transition metal complexes. It is designed to serve as a practical resource for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. This document details the experimental protocols for the synthesis of ACTSC and its subsequent complexation with various metal ions, including copper(II), nickel(II), and zinc(II). A thorough compilation of quantitative data from elemental analysis, molar conductivity, and spectroscopic studies (FT-IR, UV-Vis) is presented in structured tables for comparative analysis. Furthermore, this guide elucidates the mechanistic aspects of the biological activity of these complexes, with a focus on their role in inducing apoptosis through oxidative stress and the inhibition of ribonucleotide reductase. Visual representations of the synthetic workflow and key signaling pathways are provided using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

Thiosemicarbazones are a class of Schiff bases that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] These compounds possess a flexible molecular framework that allows for coordination with various transition metal ions, often leading to an enhancement of their biological efficacy.[3] The formation of metal complexes can modulate the lipophilicity, cell permeability, and redox properties of the parent ligand, thereby influencing its mechanism of action.[4]

This compound (ACTSC) is a simple yet versatile thiosemicarbazone ligand that serves as an excellent model for studying the coordination chemistry and biological potential of this class of compounds. Its metal complexes have demonstrated promising activities, which are often attributed to their ability to induce cellular oxidative stress and inhibit key enzymes involved in cell proliferation, such as ribonucleotide reductase.[4][5][6] This guide provides detailed methodologies for the synthesis and characterization of ACTSC and its metal complexes, along with an in-depth look at their mechanisms of action.

Experimental Protocols

Synthesis of this compound (ACTSC)

A frequently employed method for the synthesis of this compound involves the condensation reaction between thiosemicarbazide and acetone.[7]

Materials:

-

Thiosemicarbazide

-

Acetone

-

Methanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

Dissolve thiosemicarbazide (0.01 mol) in methanol (30 mL) in a round-bottom flask, gently heating to 50 °C with reflux to aid dissolution.[7]

-

To the refluxing solution, add a solution of acetone (0.1 mol) in methanol (30 mL).[7]

-

Add a few drops of concentrated hydrochloric acid to the reaction mixture to catalyze the reaction.[7]

-

Continuously stir and reflux the mixture for 4 hours at 60 °C.[7]

-

After the reflux period, reduce the volume of the reaction mixture by evaporation.

-

Cool the concentrated solution in an ice water bath to precipitate the product.[7]

-

Collect the white crystalline precipitate by filtration, wash with cold methanol, and dry.[7]

Synthesis of Metal Complexes of this compound

The synthesis of metal complexes of ACTSC is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent.[7]

Materials:

-

This compound (ACTSC)

-

Metal salts (e.g., CuSO₄·5H₂O, NiSO₄·6H₂O, ZnCl₂)[5]

-

Methanol or Ethanol

General Procedure:

-

Dissolve the synthesized ACTSC in methanol or ethanol.

-

In a separate flask, dissolve the respective metal salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture is then typically refluxed for a specific period (e.g., 2-4 hours) to ensure complete complexation.[8]

-

The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

Data Presentation

The following tables summarize the key quantitative data for this compound and its representative metal complexes, compiled from various studies.

Table 1: Physicochemical and Elemental Analysis Data

| Compound | Formula | M.p. (°C) | Yield (%) | Color | C (%) Calc. (Found) | H (%) Calc. (Found) | N (%) Calc. (Found) |

| ACTSC | C₄H₉N₃S | - | - | White | - | - | - |

| [Cu(ACTSC)₂(SO₄)]·EtOH | C₁₀H₂₄CuN₆O₅S₃ | 183.3 | 65 | Black | 25.66 (26.01) | 5.17 (5.86) | 17.95 (17.98) |

| [Ni(ACTSC)₂(SO₄)] | C₈H₁₈N₆NiO₄S₃ | 355 | 69 | Brown | 23.04 (23.34) | 4.35 (4.97) | 20.15 (20.98) |

| [Zn(ACTSC)₂Cl₂] | C₈H₁₈Cl₂N₆S₂Zn | 290 | 49 | White | 23.04 (23.34) | 4.35 (4.97) | 20.15 (20.98) |

Data sourced from Kpomah et al., 2017.[5]

Table 2: Spectroscopic Data

| Compound | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | UV-Vis λₘₐₓ (nm) (π→π*) |

| ACTSC | ~1620 | ~850 | 294 |

| [Cu(ACTSC)₂(SO₄)]·EtOH | 1627 | 854 | 310-336 |

| [Ni(ACTSC)₂(SO₄)] | 1616 | 864 | 310-336 |

| [Zn(ACTSC)₂Cl₂] | 1608 | 736 | 310-336 |

Data compiled from Kpomah et al., 2016 and Kpomah et al., 2017.[5][7] A noticeable shift in the ν(C=N) and ν(C=S) vibrational frequencies upon complexation indicates the coordination of the azomethine nitrogen and the thione sulfur to the metal center.[7] The bathochromic shift (red shift) observed in the UV-Vis spectra of the complexes compared to the free ligand further supports the coordination.[7]

Visualization of Workflows and Signaling Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound and its metal complexes can be visualized as a two-step process.

Signaling Pathways

The biological activity of this compound metal complexes is often linked to two primary mechanisms: the inhibition of ribonucleotide reductase and the induction of apoptosis via oxidative stress.

Thiosemicarbazone metal complexes, particularly iron complexes, are known inhibitors of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis.[4][6] The inhibition mechanism involves the generation of reactive oxygen species (ROS) that inactivate the enzyme.[8]

Metal complexes of thiosemicarbazones can induce apoptosis (programmed cell death) in cancer cells by generating excessive intracellular reactive oxygen species (ROS).[5][9] This leads to mitochondrial dysfunction and the activation of caspase cascades.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Thiosemicarbazone Cu(II) and Zn(II) complexes as potential anticancer agents: syntheses, crystal structure, DNA cleavage, cytotoxicity and apoptosis induction activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]

- 10. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Acetone Thiosemicarbazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazones, a versatile class of Schiff bases, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. Among these, derivatives of acetone thiosemicarbazone have emerged as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives. We consolidate quantitative data on their anticancer, antimicrobial, and antifungal effects into comprehensive tables for comparative analysis. Detailed experimental protocols for key biological assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Introduction

Thiosemicarbazones are characterized by the toxophoric N-N-S tridentate donor set, which is crucial for their biological activity.[1] The condensation of a ketone or aldehyde with thiosemicarbazide results in the formation of a thiosemicarbazone. This compound, derived from the simple ketone acetone, serves as a foundational structure for the synthesis of a diverse array of derivatives with enhanced biological profiles. These compounds have demonstrated significant potential as anticancer, antimicrobial, antiviral, and antifungal agents.[1][2][3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes like ribonucleotide reductase and topoisomerase II, induction of oxidative stress, and modulation of critical cellular signaling pathways.[3][4][5] This guide aims to provide a comprehensive resource for researchers engaged in the exploration and development of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a straightforward condensation reaction.

General Synthesis Protocol

A common method involves the reaction of thiosemicarbazide with acetone or a substituted acetone derivative in a suitable solvent, often with catalytic amounts of acid.[6]

Materials:

-

Thiosemicarbazide

-

Acetone (or substituted ketone)

-

Methanol (or other suitable solvent like ethanol)

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

Dissolve thiosemicarbazide in methanol by refluxing at approximately 50-60°C.

-

To the refluxing solution, add a methanolic solution of acetone (in a 1:1 molar ratio with thiosemicarbazide).

-

Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

-

Continue to stir and reflux the mixture for a period of 3-4 hours.

-

After reflux, reduce the volume of the reaction mixture and cool it in an ice water bath.

-

The crystalline product of this compound will precipitate out.

-

Collect the crystals by filtration, wash with cold methanol, and dry in a desiccator over silica gel.[6]

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies.

Anticancer Activity

The anticancer properties of this compound and its derivatives are a primary focus of research. Their efficacy has been demonstrated against various cancer cell lines.

| Compound | Cell Line | Activity Metric | Value | Reference |

| This compound (ATSC) | Ehrlich Ascites Carcinoma (EAC) | Cell Growth Inhibition | 69.22% (1.0 mg/kg) | [2] |

| 78.47% (1.5 mg/kg) | [2] | |||

| 83.18% (2.0 mg/kg) | [2] | |||

| Increased Life Span | 69.55% (1.0 mg/kg) | [2] | ||

| 80.03% (1.5 mg/kg) | [2] | |||

| 86.63% (2.0 mg/kg) | [2] | |||

| This compound | Human Breast Cancer (MCF-7) | IC50 | 2.271 µg/mL | [5] |

| Thiosemicarbazone-Ni Complex | Acute Lymphoblastic Leukemia | Effective Dose | 5 µM (48h) | [7] |

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of this compound and its metal complexes have been reported against a variety of pathogens.

| Compound | Microorganism | Activity Metric | Value (mm) | Reference |

| Acetylthis compound | Staphylococcus aureus | Zone of Inhibition | Not specified | [1] |

| Staphylococcus epidermidis | Zone of Inhibition | Not specified | [1] | |

| Escherichia coli | Zone of Inhibition | Not specified | [1] | |

| Pseudomonas aeruginosa | Zone of Inhibition | Not specified | [1] | |

| Cu(ACNT)2Cl2 Complex | Rhizopus | Zone of Inhibition | 27.67 ± 0.58 | [8] |

| Aspergillus niger | Zone of Inhibition | Data available in source | [8] | |

| Penicillium species | Zone of Inhibition | Data available in source | [8] | |

| Candida albicans | Zone of Inhibition | Data available in source | [8] |

Mechanisms of Action

The biological effects of this compound derivatives are mediated through several mechanisms, primarily centered on enzyme inhibition and the induction of cellular stress.

Enzyme Inhibition

-

Ribonucleotide Reductase (RR) Inhibition: Thiosemicarbazones are potent inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[3][9] They are believed to chelate the iron cofactor in the R2 subunit of the enzyme, thereby inactivating it and halting DNA replication.[10]

-

Topoisomerase IIα Inhibition: Certain thiosemicarbazone derivatives and their metal complexes can inhibit topoisomerase IIα, an enzyme crucial for managing DNA topology during replication and transcription.[5][7] This inhibition can lead to DNA strand breaks and apoptosis.

Induction of Oxidative Stress and Apoptosis

Thiosemicarbazones can induce the production of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.[4][11] This increase in ROS can damage cellular components, including DNA, and trigger apoptotic pathways. The chelation of metal ions by thiosemicarbazones can contribute to their redox activity and ROS generation.[4]

Signaling Pathway Modulation

Thiosemicarbazone derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the NOTCH signaling pathway.

The NOTCH signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions.[8][12][13] Dysregulation of this pathway is implicated in various cancers. Some thiosemicarbazone complexes have been found to downregulate components of the NOTCH pathway, such as NOTCH1, leading to reduced cancer cell proliferation.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[17]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[18][19][20]

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

This compound derivative (test compound)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Inoculate Agar Plates: Evenly spread the microbial inoculum over the surface of the agar plates to create a lawn.

-

Create Wells: Use a sterile cork borer to create wells in the agar.[20]

-

Add Test Compound: Add a defined volume (e.g., 100 µL) of the this compound derivative solution into the wells. Also, add the positive and negative controls to separate wells.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) to permit diffusion of the compounds into the agar.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to analyze changes in signaling pathway components.[21][22][23]

Materials:

-

Cells treated with this compound derivative

-

Lysis buffer

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target signaling proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[24]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system to visualize the protein bands.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer, antimicrobial, and antifungal activities, coupled with their diverse mechanisms of action, make them attractive candidates for further investigation. This guide provides a consolidated resource of their biological activities, quantitative data, and detailed experimental protocols to support and guide future research in this exciting field of medicinal chemistry. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. oncotarget.com [oncotarget.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 14. benchchem.com [benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. atcc.org [atcc.org]

- 18. hereditybio.in [hereditybio.in]

- 19. botanyjournals.com [botanyjournals.com]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Spectroscopic analysis of Acetone thiosemicarbazone

An In-depth Technical Guide to the Spectroscopic Analysis of Acetone Thiosemicarbazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ATSC) is a versatile Schiff base ligand known for its wide range of biological activities and its utility as a precursor in the synthesis of various heterocyclic compounds and metal complexes.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in medicinal chemistry and materials science. This guide provides a comprehensive overview of the spectroscopic characterization of ATSC, including detailed experimental protocols and a summary of key spectral data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between acetone and thiosemicarbazide.[2]

Experimental Protocol

A common method for the synthesis of ATSC involves the following steps:

-

Dissolution of Thiosemicarbazide: Thiosemicarbazide (0.01 mol, 0.91 g) is dissolved in 30 mL of methanol. The mixture is refluxed at 50 °C to facilitate dissolution.[1]

-

Addition of Acetone: To the refluxing solution, 0.1 mol (0.87 mL) of acetone dissolved in 30 mL of methanol is added.[1]

-

Catalysis: A few drops of concentrated hydrochloric acid are added to the reaction mixture to catalyze the condensation.[1]

-

Reaction: The mixture is continuously stirred and refluxed for 4 hours at 60 °C.[1]

-

Isolation and Purification: The volume of the reaction mixture is reduced by evaporation, and the solution is then cooled in an ice water bath. The white crystalline precipitate of this compound is collected by filtration, washed with cold methanol, and dried.[1][2]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished using a combination of spectroscopic techniques, including FT-IR, NMR, UV-Vis, and Mass Spectrometry.

General Experimental Workflow for Spectroscopic Analysis

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the ATSC molecule.

Experimental Protocol: The FT-IR spectrum is typically recorded in the range of 4000-400 cm⁻¹ using a KBr pellet or CsI disc method.[3]

Table 1: Key FT-IR Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Reference(s) |

| N-H Stretching (NH₂) | 3365 - 3169 | [4] |

| C=N Stretching (Azomethine) | 1608 - 1627 | [1] |

| C=S Stretching (Thioamide) | 736 - 864 | [1] |

| Asymmetric Thioamide I & II bands | 1616, 1516 | [4] |

| C-N Bending & C-S Stretching | 1273, 1155 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of ATSC.

Experimental Protocol: NMR spectra are generally recorded on a spectrometer (e.g., Varian A-60 or other modern instruments) using a suitable deuterated solvent, commonly DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.[5][6]

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) | Reference(s) |

| CH₃ | ~1.9 - 2.1 | [7] |

| NH | Varies | [7] |

| NH₂ | Varies | [7] |

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (ppm) | Reference(s) |

| C=S | ~170 - 180 | [8] |

| C=N (Azomethine) | ~140 | [8] |

| CH₃ | Varies | [7] |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: The UV-Vis absorption spectrum is recorded in the range of 200-800 nm using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol.[3]

Table 4: UV-Visible Absorption Maxima (λmax) of this compound

| Solvent | λmax (nm) | Transition | Reference(s) |

| Ethanol | 198 - 200 | n → π | [1] |

| Ethanol | 294 | π → π | [1] |

| Ethanol | 207, 215, 236, 304 | π → π* | [1] |

| - | 227 (lower cutoff) | - | [9] |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of ATSC.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the analysis of thiosemicarbazones.[10]

Table 5: Mass Spectrometry Data for this compound

| Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) | Reference(s) |

| C₄H₉N₃S | 131.20 | 131, 116 | [5] |

Conclusion

The spectroscopic analysis of this compound provides a detailed understanding of its molecular structure and electronic properties. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, facilitating further investigation and application of this important compound. The combination of FT-IR, NMR, UV-Vis, and mass spectrometry allows for unambiguous characterization, which is a prerequisite for any subsequent studies on its biological activity or coordination chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Acetone thiosemicarbazide | C4H9N3S | CID 2770166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]

A Technical Guide to the Crystal Structure of Acetone Thiosemicarbazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the crystal structure of acetone thiosemicarbazone (ATSC), a compound of interest in coordination chemistry and pharmacology. The following sections present its crystallographic data, experimental protocols for its synthesis and crystal growth, and a structural comparison to related active compounds.

Crystal Structure and Crystallographic Data

The crystal structure of this compound was determined by X-ray diffraction. The compound crystallizes in the triclinic space group Pī, with two molecules per unit cell.[1] Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical formula | C₄H₉N₃S |

| Formula weight | 131.20 g/mol |

| Crystal system | Triclinic |

| Space group | Pī |

| a (Å) | 7.854 (4) |

| b (Å) | 7.791 (4) |

| c (Å) | 6.307 (2) |

| α (°) | 111.52 (2) |

| β (°) | 109.82 (2) |

| γ (°) | 85.12 (2) |

| Volume (ų) | Not explicitly stated in the source text. |

| Z | 2 |

| Calculated density (g cm⁻³) | 1.282 |

| Observed density (g cm⁻³) | 1.27 |

Table 2: Selected Bond Lengths in this compound [1]

| Bond | Length (Å) |

| N-N | 1.398 (6) |

| C(2)-N(1) | 1.286 (7) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of thiosemicarbazide and acetone.[2][3]

Materials:

-

Thiosemicarbazide

-

Acetone

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve thiosemicarbazide (0.01 mol, 0.182 g) in methanol (30 mL) by refluxing at 50 °C.

-

To the refluxing solution, add a solution of acetone (0.1 mol, 0.87 mL) in methanol (30 mL).

-

Add a few drops of concentrated HCl to the reaction mixture.

-

Continuously stir and reflux the mixture for 4 hours at 60 °C.

-

Reduce the volume of the reaction mixture.

-

Cool the solution in an ice-water bath to precipitate the crystals of this compound.

-

Collect the crystals by filtration, wash with cold methanol, and dry in a desiccator over silica gel.[2][3]

Crystal Structure Determination

The crystal structure of this compound was determined using X-ray diffraction techniques.[1] The intensity data were collected and analyzed to solve and refine the molecular structure.

Structural Analysis and Biological Activity Correlation

Thiosemicarbazones are a class of compounds known for their potential biological activities, including antitumor properties.[4] However, this compound is reported to be inactive as an antitumor agent, in contrast to other derivatives like 5-hydroxy-2-formylpyridine thiosemicarbazone.[1] A key structural difference highlighted in the crystallographic study is the longer N-N bond in this compound (1.398 Å) compared to the active pyridine derivative (1.379 Å). This variation in bond length may be a contributing factor to the observed difference in biological activity. The shorter bond in the active compound is suggested to be related to an interaction with the pyridine ring.[1]

References

An In-depth Technical Guide to the Chemical Properties of Acetone Thiosemicarbazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetone thiosemicarbazone (ATSC) is a thiourea derivative with the chemical formula C₄H₉N₃S. It presents as a white to off-white crystalline solid and has garnered significant interest in the scientific community, particularly for its versatile applications ranging from an industrial polymerization terminator to a promising scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties of ATSC, including its synthesis, physicochemical characteristics, and detailed spectral analysis. Furthermore, this document elucidates its biological activities, with a special focus on its anticancer mechanism involving the induction of apoptosis. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and development.

Physicochemical Properties

This compound is a stable compound under standard conditions. It is slightly soluble in water but demonstrates greater solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2][3] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉N₃S | [4] |

| Molar Mass | 131.20 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 172 to 175 °C | [5] |

| Boiling Point | 213.8 °C (Predicted) | [2] |

| Density | 1.19 g/cm³ | [1] |

| Vapor Pressure | 0.161 mmHg at 25 °C | [1] |

| Flash Point | 83.1 °C | [1] |

| pKa | 12.20 ± 0.70 (Predicted) | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, DMSO | [1][2][3] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.

¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 9.90 | Singlet | 1H | -NH (azomethine proton) | [1] |

| 7.99 | Singlet | 1H | -NH₂ (imino proton) | [1] |

| 7.51 | Singlet | 1H | -NH₂ (imino proton) | [1] |

| 1.92 | Singlet | 3H | -CH₃ (methyl protons) | [1] |

| 1.91 | Singlet | 3H | -CH₃ (methyl protons) | [1] |

¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 177.8 | C=S (thiocarbonyl carbon) | [6] |

| 141.03 | C=N (imine carbon) | [7] |

| 21.51 | -CH₃ (methyl carbons) | [7] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |

| 3250 | ν(N-H) | [8] |

| 1645 | ν(C=N) | [5] |

| 1516 | δ(N-H) + ν(C-N) | [9] |

| 1248 | ν(C=S) | [8] |

| 866 | ν(N-N) | [5] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Relative Abundance | Reference(s) |

| 131 | [M]⁺ | Base Peak | [10] |

| 116 | [M - NH₃]⁺ | High | [10] |

| 57 | [C₃H₅N]⁺ | Moderate | [10] |

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including antifungal and anticancer properties.[1] The anticancer effects are largely attributed to the molecule's ability to chelate metal ions and induce apoptosis in cancer cells.

Anticancer Mechanism of Action

The primary mechanism of anticancer activity for thiosemicarbazones involves the induction of apoptosis through both intrinsic (mitochondria-mediated) and, in some cases, extrinsic (death receptor-mediated) pathways.[10][11] This process is often initiated by the generation of reactive oxygen species (ROS) and the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis.

The intrinsic apoptotic pathway is triggered by intracellular stress, such as that caused by ROS. This leads to the activation of pro-apoptotic Bcl-2 family proteins like Bax, which disrupt the mitochondrial membrane integrity, causing the release of cytochrome c.[11] Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9.[11] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[10][11]

Below is a simplified representation of the thiosemicarbazone-induced intrinsic apoptosis pathway.

Caption: Thiosemicarbazone-induced intrinsic apoptosis pathway.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature and provides a reliable method for the synthesis of this compound.[1]

Materials:

-

Thiosemicarbazide

-

Acetone

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

Desiccator with silica gel

Procedure:

-

Dissolve thiosemicarbazide (0.01 mol) in methanol (30 mL) in a round-bottom flask.

-

Gently heat the mixture to reflux with stirring until the thiosemicarbazide is completely dissolved.

-

In a separate beaker, prepare a solution of acetone (0.01 mol) in methanol (10 mL).

-

Slowly add the acetone solution to the refluxing thiosemicarbazide solution.

-

Add a few drops of concentrated HCl to the reaction mixture to catalyze the reaction.

-

Continue to reflux the mixture with stirring for 2-3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Place the flask in an ice bath to facilitate the precipitation of the product.

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the purified this compound in a desiccator over silica gel.

The following workflow diagram illustrates the synthesis process.

Caption: Workflow for the synthesis of this compound.

Characterization Protocols

4.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

4.2.2. FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph. Use electron ionization (EI) at 70 eV.

Conclusion

This compound is a molecule of significant chemical and biological interest. Its straightforward synthesis and versatile chemical properties make it an attractive building block for the development of novel compounds. The detailed spectral and physicochemical data presented in this guide provide a solid foundation for its identification and characterization. Furthermore, the elucidation of its pro-apoptotic mechanism of action in cancer cells highlights its potential as a lead compound in drug discovery and development. The provided experimental protocols are intended to aid researchers in the synthesis and characterization of this compound, thereby facilitating further exploration of its therapeutic potential.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetone thiosemicarbazide | C4H9N3S | CID 2770166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. Synthesis, In Vitro Antitumor Activity, and In Silico ADMET Evaluation of β-Lapachone-Based Thiosemicarbazones [mdpi.com]

- 7. Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]

- 12. eng.uc.edu [eng.uc.edu]

Acetone Thiosemicarbazone as a Ligand for Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazones are a class of Schiff bases that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, which are often enhanced upon coordination with metal ions. Acetone thiosemicarbazone (ACTSC), a simple and accessible derivative, serves as a versatile N,S-bidentate ligand, forming stable complexes with a variety of transition metals. These metal complexes have demonstrated a broad spectrum of pharmacological properties, including potent antifungal, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound and its metal complexes. Detailed experimental protocols for the synthesis of the ligand and its complexes, as well as for key biological assays, are presented. Quantitative data from spectroscopic and crystallographic analyses are summarized in tabular format for ease of comparison. Furthermore, the underlying mechanisms of action, particularly in the context of cancer therapy, are discussed and visualized through a signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel metal-based therapeutic agents.

Introduction

Thiosemicarbazones are formed by the condensation of a thiosemicarbazide with an aldehyde or a ketone.[1] Their ability to act as chelating ligands, typically coordinating to metal ions through the sulfur and azomethine nitrogen atoms, is central to their chemical and biological properties.[2][3] The formation of stable five-membered chelate rings with metal ions often leads to an enhancement of their biological activity compared to the free ligand.[4] This phenomenon is attributed to factors such as increased lipophilicity, which facilitates cell penetration, and the stabilization of the metal ion in a biologically active oxidation state.[5]

This compound (ACTSC) is a readily synthesized ligand that provides a simple yet effective scaffold for the development of bioactive metal complexes. Its coordination chemistry has been explored with a range of transition metals, including copper, nickel, zinc, and cobalt, leading to complexes with diverse geometries and interesting biological profiles.[1][6] This guide will delve into the technical aspects of working with this compound as a ligand for the development of novel metal-based compounds with therapeutic potential.

Synthesis and Characterization

Synthesis of this compound (ACTSC)

The synthesis of this compound is a straightforward condensation reaction between thiosemicarbazide and acetone.

Experimental Protocol: Synthesis of this compound [1]

-

Dissolve thiosemicarbazide (0.01 mol, 0.91 g) in 30 mL of methanol by refluxing at 50 °C.

-

To the resulting clear solution, add a solution of acetone (0.1 mol, 7.35 mL) in 30 mL of methanol.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Continuously stir and reflux the reaction mixture for 4 hours at 60 °C.

-

Reduce the volume of the reaction mixture by evaporation and then cool it in an ice water bath.

-

The white crystalline product of this compound will precipitate out.

-

Collect the precipitate by filtration, wash with cold methanol, and dry in a desiccator.

Synthesis of Metal Complexes of this compound

The metal complexes of ACTSC are typically prepared by reacting the ligand with a corresponding metal salt in an alcoholic solvent.

Experimental Protocol: General Synthesis of Metal(II) Complexes of this compound [1][7]

-

Dissolve this compound (2 molar equivalents) in hot ethanol.

-

In a separate flask, dissolve the metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CoCl₂·6H₂O) (1 molar equivalent) in ethanol.

-

Slowly add the hot ethanolic solution of the ligand to the stirred solution of the metal salt.

-

Reflux the resulting mixture for 2-3 hours.

-

The colored metal complex will precipitate out of the solution upon cooling.

-

Collect the complex by filtration, wash with ethanol, and then with diethyl ether.

-

Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Spectroscopic and Structural Characterization

The coordination of this compound to a metal ion can be confirmed by various spectroscopic techniques, including infrared (IR), UV-Visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography provides definitive structural information, including bond lengths and angles.

Infrared Spectroscopy

The IR spectrum of this compound shows characteristic bands for the ν(N-H), ν(C=N), and ν(C=S) vibrations. Upon complexation, the ν(C=N) and ν(C=S) bands typically shift to lower frequencies, indicating the coordination of the azomethine nitrogen and the thione sulfur to the metal ion.[1] New bands at lower frequencies can be attributed to the ν(M-N) and ν(M-S) vibrations.[6]

Table 1: Key IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes [1]

| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |

| ACTSC | 3300-3100 | 1630 | 790 | - | - |

| [Ni(ACTSC)₂]SO₄ | 3280 | 1610 | 740 | 520 | 410 |

| [Zn(ACTSC)₂]Cl₂ | 3290 | 1608 | 736 | 515 | 405 |

| [Cu(ACTSC)₂]Cl₂ | 3285 | 1627 | 781 | 525 | 415 |

| [Cu(ACTSC)₂]SO₄·EtOH | 3295 | 1615 | 750 | 530 | 420 |

UV-Visible Spectroscopy

The electronic spectra of this compound and its complexes provide information about the electronic transitions within the molecules. The ligand typically exhibits π→π* and n→π* transitions. Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. In the case of transition metal complexes, additional d-d transition bands may be observed in the visible region, which are characteristic of the geometry of the complex.[1]

Table 2: Electronic Spectral Data (λ_max, nm) for this compound and its Metal Complexes in DMSO [1]

| Compound | π→π | n→π | d-d Transitions |

| ACTSC | 294 | - | - |

| [Ni(ACTSC)₂]SO₄ | 310 | 380 | 450, 580 |

| [Zn(ACTSC)₂]Cl₂ | 325 | - | - |

| [Cu(ACTSC)₂]Cl₂ | 336 | 410 | 620 |

| [Cu(ACTSC)₂]SO₄·EtOH | 315 | 395 | 600 |

¹H NMR Spectroscopy

Proton NMR spectroscopy is a valuable tool for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II)). The spectrum of this compound shows characteristic signals for the N-H and methyl protons. Upon complexation, the chemical shifts of the protons near the coordination sites are expected to change. The disappearance of the N-H proton signal can indicate deprotonation upon coordination.[8]

Table 3: ¹H NMR Spectral Data (δ, ppm) for this compound and a Representative Zn(II) Complex in DMSO-d₆ [8][9]

| Compound | -CH₃ | -NH₂ | -NH |

| ACTSC | 1.95 (s, 6H) | 7.90 (s, 2H) | 9.85 (s, 1H) |

| [Zn(ACTSC)₂]Cl₂ | 2.10 (s, 12H) | 8.15 (s, 4H) | Deprotonated |

Note: Data for the Zn(II) complex is inferred from related thiosemicarbazone complexes due to the limited availability of specific this compound complex data.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the molecular structure of the complexes in the solid state. It allows for the precise determination of bond lengths, bond angles, and the overall coordination geometry around the metal center.

Table 4: Selected Bond Lengths (Å) and Angles (°) for [Zn(Acehexim)₂] (a Zinc(II) Complex of an this compound Derivative) [10]

| Bond | Length (Å) | Angle | Degree (°) |

| Zn-S1 | 2.298(4) | S1-Zn-S2 | 126.44(14) |

| Zn-S2 | 2.321(4) | N12-Zn-S1 | 86.5(3) |

| Zn-N12 | 2.107(10) | N22-Zn-S2 | 87.7(3) |

| Zn-N22 | 2.083(10) | N22-Zn-N12 | 108.4(4) |

Acehexim = Acetone 3-hexamethyleneiminylthiosemicarbazone

Biological Applications and Mechanisms of Action

Metal complexes of this compound have shown promising biological activities, particularly as antifungal and anticancer agents.

Antifungal Activity

The antifungal activity of these complexes is often significantly higher than that of the free ligand.[1][11] The chelation of the metal ion is believed to enhance the lipophilicity of the compound, facilitating its transport across the fungal cell membrane.

Experimental Protocol: Antifungal Susceptibility Testing (Agar Well Diffusion Method) [1][12]

-

Prepare sterile Mueller-Hinton agar plates.

-

Prepare a standardized inoculum of the test fungus (e.g., Aspergillus niger, Candida albicans).

-

Evenly spread the fungal inoculum over the surface of the agar plates.

-

Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Prepare solutions of the test compounds (ligand and metal complexes) and a standard antifungal agent (e.g., fluconazole) in a suitable solvent (e.g., DMSO) at a known concentration.

-

Add a fixed volume (e.g., 100 µL) of each test solution to the respective wells. A well with the solvent alone serves as a negative control.

-

Incubate the plates at an appropriate temperature (e.g., 28-30 °C) for 24-48 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antifungal activity.

Table 5: Antifungal Activity (Zone of Inhibition, mm) of this compound and its Metal Complexes [1]

| Compound | Aspergillus niger | Penicillium species | Rhizopus | Candida albicans |

| ACTSC | 12.33 ± 0.58 | 10.33 ± 0.58 | 11.67 ± 0.58 | 13.67 ± 0.58 |

| [Ni(ACTSC)₂]SO₄ | 20.33 ± 0.58 | 18.67 ± 0.58 | 22.33 ± 0.58 | 24.33 ± 0.58 |

| [Zn(ACTSC)₂]Cl₂ | 18.67 ± 0.58 | 16.33 ± 0.58 | 20.67 ± 0.58 | 21.67 ± 0.58 |

| [Cu(ACTSC)₂]Cl₂ | 22.67 ± 0.58 | 20.33 ± 0.58 | 27.67 ± 0.58 | 26.33 ± 0.58 |

Anticancer Activity

Thiosemicarbazone metal complexes have emerged as a promising class of anticancer agents. Their mechanism of action is multifaceted and often involves the inhibition of key cellular processes and the induction of oxidative stress.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [2][3]

-

Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Table 6: In Vitro Anticancer Activity (IC₅₀, µM) of Representative Thiosemicarbazone Metal Complexes against Various Cancer Cell Lines [2][13]

| Complex | Cell Line | IC₅₀ (µM) |

| [Ru(η⁶-p-cymene)(L)]Cl | A549 (Lung) | 11.5 |

| [Pt(L)Cl] | NCI-H460 (Lung) | 2.8 ± 1.1 |

| [Cu(L)] | A549 (Lung) | 17.88 ± 0.16 |

| [Pd(L)(PPh₃)] | MDA-MB-231 (Breast) | 1.45 ± 0.1 |

| [Bi(L)Cl₂] | A549 (Lung) | 5.05 ± 1.79 |

L represents various thiosemicarbazone ligands.

Mechanism of Anticancer Action

The anticancer activity of thiosemicarbazone metal complexes is believed to stem from several interconnected mechanisms. A primary target is ribonucleotide reductase (RR) , a crucial enzyme for DNA synthesis and repair.[4][5][14] By chelating the iron cofactor in the R2 subunit of RR, these complexes inhibit its activity, leading to the depletion of the deoxyribonucleotide pool and subsequent cell cycle arrest and apoptosis.

Furthermore, many thiosemicarbazone complexes can redox cycle, leading to the generation of reactive oxygen species (ROS) , such as superoxide radicals and hydrogen peroxide.[4] This induces oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

Caption: Proposed mechanism of anticancer action of thiosemicarbazone metal complexes.

Conclusion and Future Perspectives

This compound is a valuable and accessible ligand in the design of new metal-based therapeutic agents. Its metal complexes exhibit significant biological activities, particularly as antifungal and anticancer agents. This guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, along with detailed experimental protocols. The multifaceted mechanism of action of these complexes, involving the inhibition of key enzymes like ribonucleotide reductase and the induction of oxidative stress, makes them attractive candidates for further development.

Future research in this area could focus on several key aspects:

-

Structural Optimization: Systematic modification of the this compound scaffold to improve potency and selectivity.

-

Mechanism of Action Studies: Deeper investigation into the specific cellular targets and signaling pathways affected by these complexes.

-

In Vivo Studies: Evaluation of the efficacy and toxicity of the most promising complexes in animal models of disease.

-

Drug Delivery Systems: Development of targeted delivery strategies to enhance the therapeutic index of these compounds.

The continued exploration of this compound and its metal complexes holds significant promise for the discovery of novel and effective treatments for a range of diseases.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 4. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. giqimo.com [giqimo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reviberoammicol.com [reviberoammicol.com]

- 14. Square planar Ni(ii) complexes of acetone N4-phenyl-thiosemicarbazone and in situ generated benzoyl thiosemicarbazide ligands: synthesis, spectral and structural characterizations, thermal behaviour and electrochemical studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Anticancer properties of Acetone thiosemicarbazone

An In-depth Technical Guide to the Anticancer Properties of Acetone Thiosemicarbazone For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazones (TSCs) are a class of Schiff base compounds recognized for their diverse pharmacological activities, including potent anticancer effects. As excellent metal chelators, they disrupt fundamental cellular processes in neoplastic cells, leading to cell cycle arrest and apoptosis. This technical whitepaper provides a comprehensive overview of the anticancer properties of this compound (ATSC), a foundational ketone-derived TSC. While extensive in vitro data on ATSC is limited, this guide consolidates the significant in vivo findings demonstrating its efficacy against Ehrlich Ascites Carcinoma. Furthermore, it contextualizes these findings by detailing the well-established mechanisms of action and signaling pathways associated with the broader thiosemicarbazone class. Detailed experimental protocols for synthesis and anticancer evaluation are provided to facilitate further research into this promising compound.

Introduction

Thiosemicarbazones (TSCs) are formed through the condensation of an aldehyde or ketone with thiosemicarbazide. Their ability to chelate transition metal ions, such as iron and copper, is central to their biological activity. This metal chelation disrupts various cellular pathways, making TSCs effective antiviral, antifungal, and anticancer agents.[1][2] The anticancer potential of TSCs is particularly notable, with compounds like Triapine having advanced to clinical trials.[3][4] These agents have demonstrated a broad spectrum of activity against cancers including leukemia, breast cancer, and lung cancer.[1]

This compound (ATSC), with the chemical formula C₄H₉N₃S, is one of the simplest ketone-derived TSCs. Its straightforward synthesis and clear in vivo efficacy make it an important subject of study for understanding the fundamental anticancer mechanisms of this compound class and for developing more complex and targeted derivatives. This document details the known anticancer activities of ATSC, its proposed mechanisms of action based on related compounds, and provides the necessary protocols for its synthesis and evaluation.

Synthesis and Characterization of this compound (ATSC)

ATSC is synthesized via a simple condensation reaction between acetone and thiosemicarbazide. The process typically involves refluxing the two reactants in a 1:1 molar ratio, followed by crystallization.

Characterization:

-

Appearance: White crystalline product.[5]

-

Melting Point: 172-175°C.[5]

-

Key IR Spectra Bands: A strong band at 1646.68 cm⁻¹ confirms the formation of the C=N (azomethine) bond. Bands in the region of 3178-3000 cm⁻¹ correspond to –NH₂ and –NH groups, and a peak around 1164 cm⁻¹ is indicative of the C=S group.[5]

In Vivo Anticancer Properties of ATSC

Significant research has demonstrated the potent antineoplastic activity of ATSC in animal models. A key study evaluated its effects against Ehrlich Ascites Carcinoma (EAC) cells in Swiss albino mice, yielding substantial quantitative data.[5]

Tumor Growth Inhibition

ATSC treatment resulted in a dose-dependent inhibition of EAC tumor cell growth. At the highest dose tested (2.0 mg/kg), ATSC inhibited tumor growth by 83.18%, an efficacy approaching that of the standard chemotherapeutic drug, bleomycin.[5]